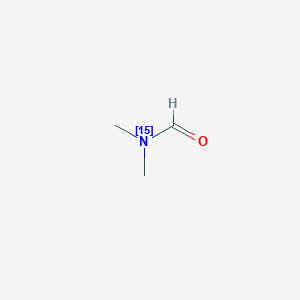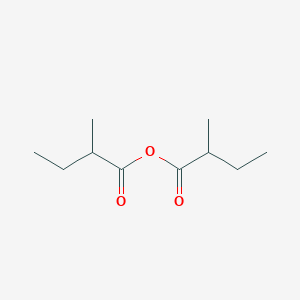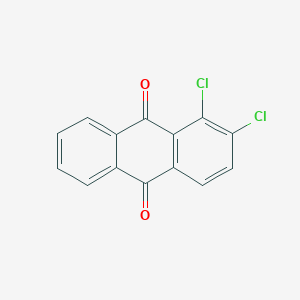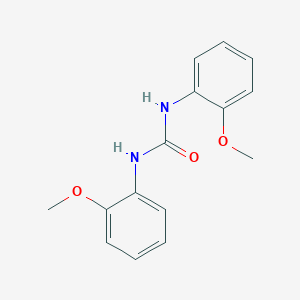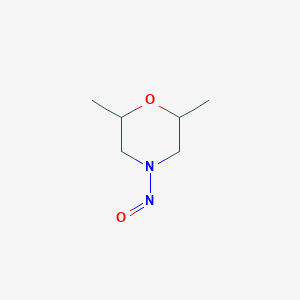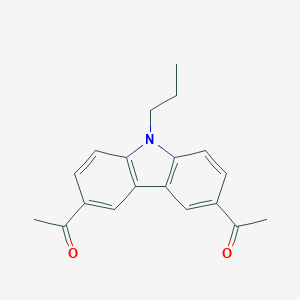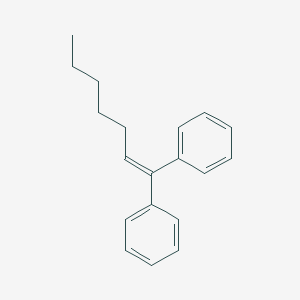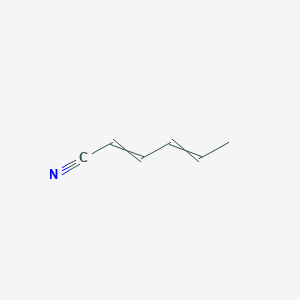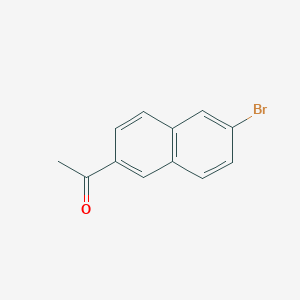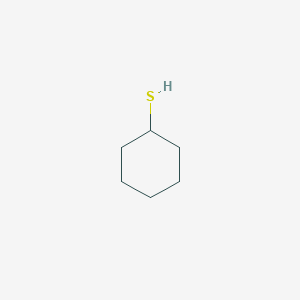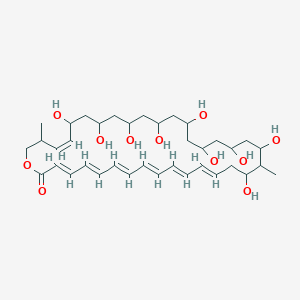
Viridofulvin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viridofulvin is a natural product that is derived from fungi. It is a polyketide compound that has been found to have various biological activities. Viridofulvin has been studied for its potential use in the treatment of cancer, as well as other diseases.
Mechanism Of Action
The mechanism of action of viridofulvin is not fully understood. However, it has been suggested that viridofulvin may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. Viridofulvin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical And Physiological Effects
Viridofulvin has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using viridofulvin in lab experiments is that it is a natural product that is derived from fungi. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using viridofulvin in lab experiments is that it is difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of viridofulvin. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of viridofulvin.
Synthesis Methods
Viridofulvin can be synthesized through the fermentation of fungi. The most common method of synthesis involves the use of Aspergillus terreus. The fermentation process takes place in a liquid culture medium, and the viridofulvin is extracted from the culture broth.
Scientific Research Applications
Viridofulvin has been extensively studied for its potential use in the treatment of cancer. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
properties
CAS RN |
1405-00-1 |
|---|---|
Product Name |
Viridofulvin |
Molecular Formula |
C37H58O11 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16- |
InChI Key |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
Isomeric SMILES |
CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O |
SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Canonical SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




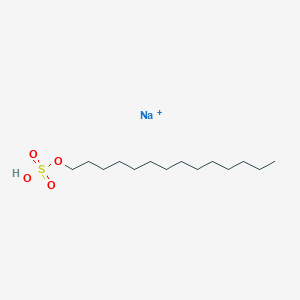
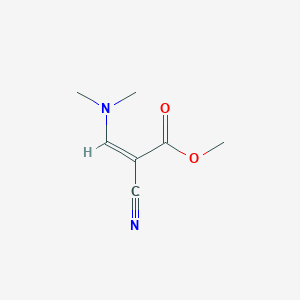
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
